

fundamental principles of sodium carbomer hydrogels

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SODIUM CARBOMER

Cat. No.: B1168046

[Get Quote](#)

An In-Depth Technical Guide to the Fundamental Principles of **Sodium Carbomer** Hydrogels

Introduction to Sodium Carbomer Hydrogels

Carbomers are high molecular weight, cross-linked polymers of acrylic acid. When neutralized with a suitable base, these polymers swell significantly in aqueous environments to form hydrogels, which are three-dimensional polymeric networks capable of absorbing and retaining large amounts of water. **Sodium carbomer** is the salt form created upon neutralization with a sodium-containing base like sodium hydroxide. These hydrogels are integral to a vast array of formulations across the pharmaceutical and cosmetic industries due to their exceptional thickening, suspending, and stabilizing properties.

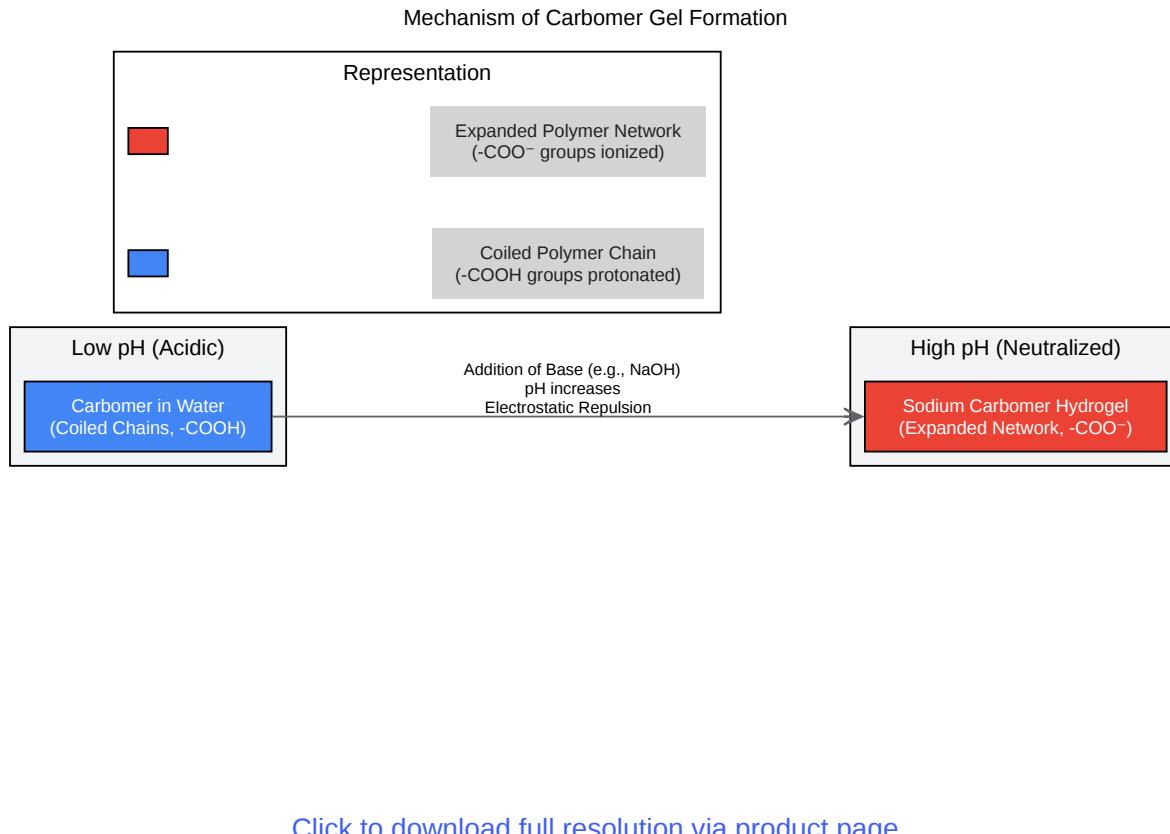
Structurally, carbomers consist of a polyacrylic acid backbone cross-linked with agents like polyalkenyl ethers or divinyl glycol, creating a highly branched, three-dimensional network rich in carboxylic acid functional groups. This architecture is fundamental to their function. In their dry, unneutralized state, the polymer chains are tightly coiled. Upon dispersion in water and subsequent neutralization, the carboxylic acid groups ionize, leading to electrostatic repulsion along the polymer backbone. This repulsion causes the polymer network to uncoil and expand, entrapping water molecules and resulting in the formation of a viscous gel. Their biocompatibility, low toxicity, and pH-sensitive nature make them ideal candidates for advanced drug delivery systems.

Synthesis and Gel Formation

Synthesis

Carbomer polymers are typically synthesized via free-radical polymerization of acrylic acid monomers in the presence of a cross-linking agent. The process is designed to create a specific molecular weight and degree of cross-linking, which in turn dictates the final properties of the hydrogel, such as viscosity and swelling capacity.

Synthesis of Sodium Carbomer Hydrogel


[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and gelation of **sodium carbomer** hydrogels.

Mechanism of Gel Formation

The transition from a low-viscosity polymer dispersion to a high-viscosity gel is the cornerstone of carbomer functionality. This process is primarily driven by a pH-dependent conformational change.

- **Dispersion and Hydration:** When dry carbomer powder is dispersed in water, the polymer molecules begin to hydrate, causing them to partially uncoil from their tightly coiled state.[\[1\]](#) At this stage, the dispersion has a low pH (typically 2.5-3.5) due to the presence of carboxylic acid groups and exhibits low viscosity.[\[1\]](#)
- **Neutralization:** A neutralizing agent (a base such as sodium hydroxide or triethanolamine) is added to the aqueous dispersion. This increases the pH of the system.
- **Ionization and Repulsion:** As the pH rises above the pKa of the carboxylic acid groups (around 6.0 ± 0.5), they become deprotonated, forming negatively charged carboxylate ions ($-COO^-$) along the polymer backbone.
- **Network Expansion:** The resulting electrostatic repulsion between these adjacent negative charges forces the polymer chains to uncoil and expand into an extended three-dimensional network. This structural expansion entraps large volumes of water, leading to a dramatic increase in viscosity and the formation of the hydrogel.[\[1\]](#) The maximum viscosity is typically achieved in a pH range of 5.0 to 9.0.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Conformational change of carbomer polymer during neutralization.

Physicochemical Properties

Swelling Behavior

The swelling of **sodium carbomer** hydrogels is a critical property that dictates their performance, particularly in drug delivery. It is highly sensitive to the pH and ionic strength of the surrounding medium.

- pH-Dependence: In acidic media (e.g., pH 1.2), the carboxylic acid groups remain protonated, minimizing electrostatic repulsion and leading to a collapsed network with a low degree of swelling. As the pH increases to neutral or alkaline conditions (e.g., pH 6.8 or 7.4),

the ionization of these groups causes significant electrostatic repulsion, resulting in substantial network expansion and a high swelling ratio.

- **Influence of Composition:** The swelling capacity is directly influenced by the hydrogel's composition. An increased concentration of carbomer leads to a higher concentration of carboxylic groups, which, upon ionization, enhances repulsive forces and increases swelling. Conversely, increasing the concentration of the cross-linking agent results in a more tightly linked network, which restricts polymer chain mobility and decreases the swelling capacity.

Rheological Properties

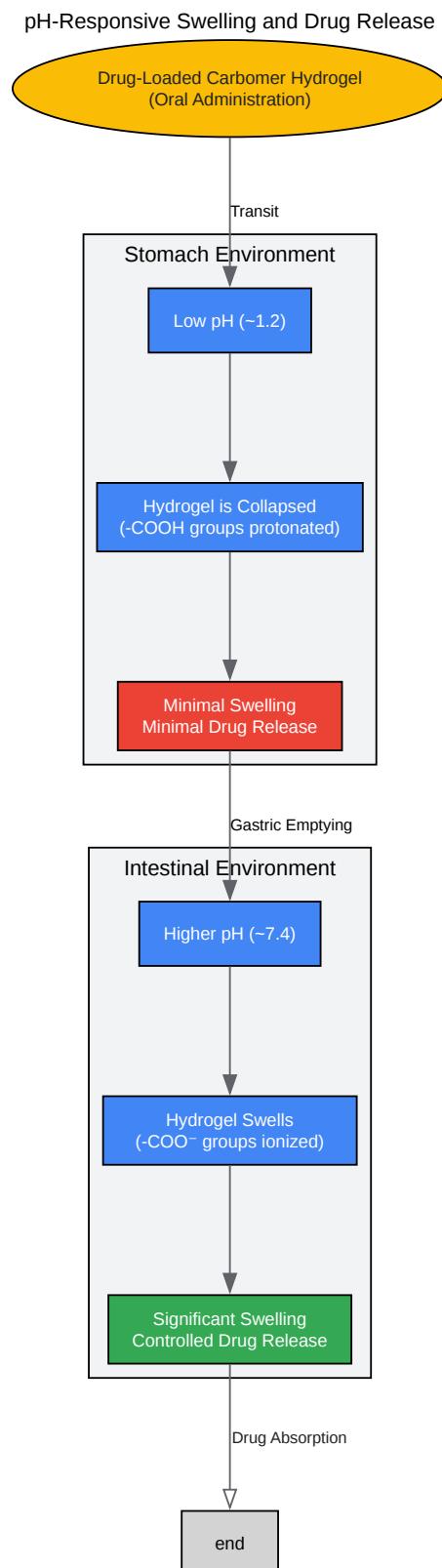
Sodium carbomer hydrogels are valued for their unique rheological profile, which is crucial for their application in topical and oral formulations.

- **Viscoelasticity and Shear-Thinning:** These hydrogels exhibit viscoelastic properties, meaning they possess both viscous (liquid-like) and elastic (solid-like) characteristics. They are typically pseudoplastic, or shear-thinning, fluids. Their viscosity is high under low shear conditions (e.g., at rest), which allows them to suspend active ingredients effectively. When subjected to high shear stress (e.g., during application to the skin or injection), the viscosity decreases, allowing for easy spreading and administration.
- **Temperature Stability:** A significant advantage of carbomer hydrogels is their remarkable temperature stability. Unlike many other gelling agents, their viscosity does not change appreciably with variations in temperature, which is due to the robust, cross-linked structure that suppresses thermal fluctuations of the polymer chains.

Biocompatibility

Carbomer polymers are widely regarded as safe and biocompatible materials for pharmaceutical and cosmetic use. Extensive in vitro and in vivo studies have demonstrated their low potential for skin irritation and sensitization. Complex in vitro screenings on skin cell lines have shown a good biosafety profile, and in vivo assays on animal models have revealed good biocompatibility upon topical application.

Applications in Drug Delivery

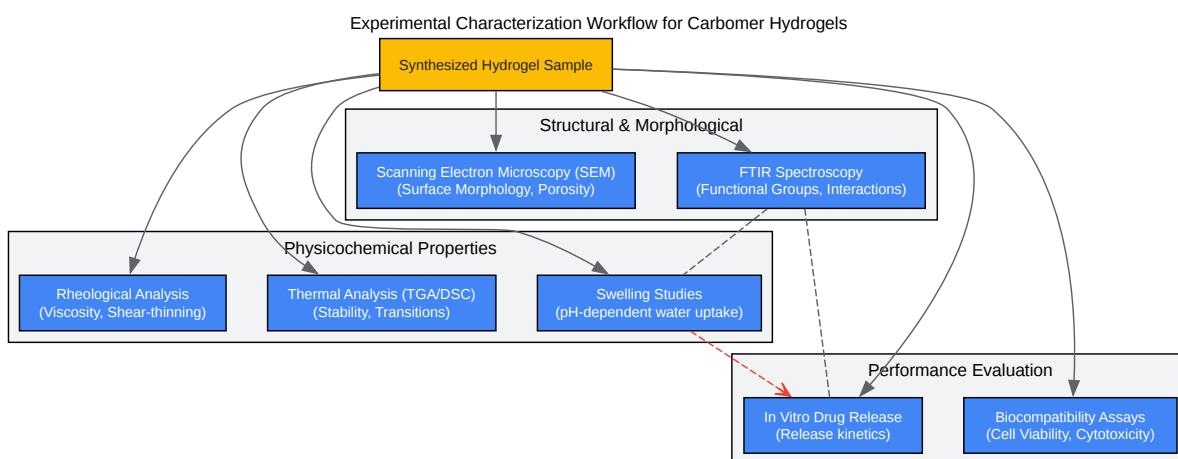

The unique physicochemical properties of **sodium carbomer** hydrogels make them excellent vehicles for controlled drug delivery.

Controlled Release Mechanisms

When a drug is incorporated into a carbomer hydrogel matrix, its release is primarily governed by the swelling of the polymer network. Upon contact with an aqueous medium, the hydrogel swells, forming a gel layer at the surface. The drug, dispersed within this matrix, is then released through a combination of diffusion through the swollen polymer network and erosion of the gel layer. The rate of drug release can be modulated by altering the polymer concentration and cross-linking density; higher polymer levels generally lead to a stronger gel layer and slower, more linear drug release.

pH-Responsive Delivery

The pH-sensitive swelling of carbomer hydrogels is particularly advantageous for targeted drug delivery within the gastrointestinal tract. A drug-loaded hydrogel will exhibit minimal swelling and, therefore, limited drug release in the acidic environment of the stomach (pH 1.2). Upon entering the more neutral to alkaline environment of the small intestine (pH 6.8-7.4), the hydrogel swells significantly, triggering the release of the encapsulated drug at the desired site of absorption. This pH-triggered mechanism protects the drug from degradation in the stomach and minimizes potential gastric irritation.



[Click to download full resolution via product page](#)

Caption: Logical flow of pH-dependent drug release from a carbomer hydrogel.

Experimental Protocols for Characterization

A comprehensive characterization of **sodium carbomer** hydrogels is essential to ensure their quality, performance, and safety.

[Click to download full resolution via product page](#)

Caption: Key experimental techniques for characterizing carbomer hydrogels.

Structural and Morphological Analysis

- Fourier-Transform Infrared Spectroscopy (FTIR):
 - Objective: To identify functional groups and confirm the polymeric structure and interactions between the polymer, drug, and other excipients.
 - Methodology: A dried hydrogel sample is ground with potassium bromide (KBr) to form a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The sample is scanned over a wavenumber range (e.g., 4000-400 cm^{-1}). Key peaks to observe include the C=O stretching of the carboxylic acid group (\sim 1700-1720 cm^{-1}) in the unneutralized form and the asymmetric stretching of the carboxylate anion (\sim 1550-1620 cm^{-1}) in the neutralized hydrogel.
- Scanning Electron Microscopy (SEM):
 - Objective: To visualize the surface morphology and porous internal structure of the hydrogel.
 - Methodology: A lyophilized (freeze-dried) hydrogel sample is mounted on a stub using conductive tape and sputter-coated with a thin layer of gold or palladium to make it conductive. The sample is then imaged in the SEM chamber under vacuum. The resulting micrographs reveal the pore size, shape, and interconnectivity of the hydrogel network.

Thermal Analysis

- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):
 - Objective: To evaluate the thermal stability and characterize thermal transitions (e.g., glass transition, melting) of the hydrogel.
 - Methodology: A small, weighed amount of the dried hydrogel is placed in an alumina or platinum pan. For TGA, the sample is heated at a constant rate (e.g., 10 $^{\circ}\text{C}/\text{min}$) under a nitrogen atmosphere, and the weight loss is recorded as a function of temperature. For DSC, the heat flow to or from the sample relative to a reference is measured during the same heating ramp. TGA curves indicate decomposition temperatures, while DSC thermograms reveal transition temperatures.

Swelling Studies

- Objective: To quantify the water absorption capacity of the hydrogel as a function of pH and time.
- Methodology: Pre-weighed, dried hydrogel discs are immersed in buffer solutions of different pH values (e.g., 1.2, 4.5, 6.8, 7.4) at a constant temperature (e.g., 37 °C). At predetermined time intervals, the discs are removed, blotted gently to remove excess surface water, and weighed. The process is continued until a constant weight (equilibrium swelling) is achieved. The swelling ratio (SR) is calculated using the formula: $SR (\%) = [(W_s - W_d) / W_d] \times 100$ where W_s is the weight of the swollen hydrogel and W_d is the initial dry weight.

Rheological Characterization

- Objective: To measure the flow and deformation properties of the hydrogel, such as viscosity and viscoelastic moduli.
- Methodology: A rheometer equipped with a cone-plate or parallel-plate geometry is used. A sample of the hydrogel is placed on the lower plate, and the geometry is lowered to a defined gap.
 - Steady Shear Test: The shear stress is measured over a range of shear rates to determine the viscosity profile and assess shear-thinning behavior.
 - Oscillatory Test: A small, oscillating strain is applied to the sample to measure the storage modulus (G' , elastic component) and loss modulus (G'' , viscous component) as a function of frequency.

In Vitro Drug Release Studies

- Objective: To determine the rate and mechanism of drug release from the hydrogel in simulated physiological fluids.
- Methodology: A drug-loaded hydrogel formulation is placed in the dissolution vessel of a USP Dissolution Apparatus (e.g., Apparatus II, paddle method). The vessel contains a known volume of dissolution medium (e.g., simulated gastric fluid at pH 1.2 or simulated intestinal fluid at pH 6.8/7.4) maintained at 37 °C with constant stirring. At specified time intervals, aliquots of the medium are withdrawn, and the concentration of the released drug is quantified using a suitable analytical method like UV-Vis spectrophotometry or HPLC. The

withdrawn volume is replaced with fresh medium to maintain sink conditions. The cumulative percentage of drug released is then plotted against time.

Quantitative Data Summary

The following tables summarize representative quantitative data for **sodium carbomer** hydrogels based on findings from various studies.

Table 1: pH-Dependent Swelling of Carbomer-Based Hydrogels

Hydrogel Composition	pH of Medium	Equilibrium Swelling Index / Ratio	Reference
Carbopol-co-poly AMPS	1.2	25.6	
	4.5	40.9	
	6.8	45.17	
Carbopol-co-poly MAA	1.2	2.38	
	4.5	2.29	
	6.8	4.76	

| Na-Alg/Carbopol 934P (SCH-3) | 7.4 | 537.26% | |

Table 2: Thermal Properties of Carbomer-Based Hydrogels

Hydrogel System	Analysis	Key Finding	Reference
Car934-g-poly(acrylic acid)	TGA	Higher thermal stability ($t_{1/2} = 500$ °C) compared to pure Carbopol ($t_{1/2} = 320$ °C)	
Carbopol-co-poly(AMPS)	TGA	Stable up to 200 °C	

| Na-Alg/Carbopol 934P | TGA | Two-stage weight loss (220 °C and 368 °C); 38.78% residue at 500 °C ||

Table 3: In Vitro Drug Release from Carbomer Hydrogels

Hydrogel System / Drug	pH of Medium	Cumulative Release (%) at Time (h)	Reference
Car934-g-poly(acrylic acid) / Diclofenac Sodium	1.2	~20% at 12h	
	7.4	~85% at 12h	

| Na-Alg/Carbopol 934P / Diloxanide Euroate | 7.4 | 91.77% (unspecified time) ||

Conclusion

Sodium carbomer hydrogels are exceptionally versatile polymeric systems with well-defined, stimuli-responsive properties. Their straightforward synthesis, coupled with their pH-sensitive swelling and favorable rheological characteristics, makes them highly effective for a range of applications, most notably in controlled and targeted drug delivery. The ability to modulate their swelling and release kinetics by adjusting polymer and cross-linker concentrations allows for the precise design of formulations tailored to specific therapeutic needs. A thorough understanding of the fundamental principles and characterization methodologies outlined in this

guide is crucial for researchers and developers seeking to harness the full potential of these "smart" materials in creating next-generation pharmaceutical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Using Carbomer-Based Hydrogels for Control the Release Rate of Diclofenac Sodium: Preparation and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [fundamental principles of sodium carbomer hydrogels]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1168046#fundamental-principles-of-sodium-carbomer-hydrogels\]](https://www.benchchem.com/product/b1168046#fundamental-principles-of-sodium-carbomer-hydrogels)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com